

# physical and chemical properties of N-methoxy-N,4-dimethylbenzamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	<i>N-methoxy-N,4-dimethylbenzamide</i>
Cat. No.:	B051002

[Get Quote](#)

## An In-depth Technical Guide to N-methoxy-N,4-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-methoxy-N,4-dimethylbenzamide** is a chemical compound belonging to the class of Weinreb amides. These amides, characterized by the N-methoxy-N-methylamide functional group, are notable for their utility in organic synthesis, particularly in the formation of ketones from various nucleophiles without the common side reaction of over-addition that can occur with other carboxylic acid derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties of **N-methoxy-N,4-dimethylbenzamide**, detailed experimental protocols for its synthesis and characterization, and an exploration of its known reactivity and potential biological significance.

## Core Physical and Chemical Properties

**N-methoxy-N,4-dimethylbenzamide** is a colorless to almost colorless clear liquid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Source
Molecular Formula	$C_{10}H_{13}NO_2$	--INVALID-LINK--[1]
Molecular Weight	179.22 g/mol	--INVALID-LINK--[1]
CAS Number	122334-36-5	--INVALID-LINK--[1]
IUPAC Name	N-methoxy-N,4-dimethylbenzamide	--INVALID-LINK--[1]
Appearance	Colorless to Almost colorless clear liquid	--INVALID-LINK--
Boiling Point (Predicted)	$318.4 \pm 21.0$ °C	--INVALID-LINK--
Density (Predicted)	$1.070 \pm 0.06$ g/cm <sup>3</sup>	--INVALID-LINK--
Solubility	While specific quantitative data is limited, related compounds like N,N-dimethylbenzamide are slightly soluble in water and highly soluble in organic solvents such as ethanol, acetone, and chloroform. It is anticipated that N-methoxy-N,4-dimethylbenzamide exhibits similar solubility characteristics.	
Stability	Stable under standard laboratory conditions.	
Hazards	Causes skin irritation and serious eye irritation.	--INVALID-LINK--[1]

## Synthesis and Experimental Protocols

The synthesis of **N-methoxy-N,4-dimethylbenzamide**, a Weinreb amide, is most commonly achieved through the coupling of 4-methylbenzoic acid with N,O-dimethylhydroxylamine. This reaction typically employs a coupling agent to activate the carboxylic acid.

# Experimental Protocol: Synthesis of N-methoxy-N,4-dimethylbenzamide

This protocol is adapted from a general procedure for the synthesis of Weinreb amides.

## Materials:

- 4-methylbenzoic acid
- N,O-dimethylhydroxylamine hydrochloride
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP) (catalytic amount)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

## Procedure:

- To a solution of 4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
- Cool the mixture to 0 °C in an ice bath.
- Add triethylamine (2.2 eq) or N,N-diisopropylethylamine (2.2 eq) dropwise to the stirred suspension.

- Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO<sub>3</sub>, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **N-methoxy-N,4-dimethylbenzamide** as a clear oil.

## Spectroscopic Characterization

The structure and purity of **N-methoxy-N,4-dimethylbenzamide** are confirmed using various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **N-methoxy-N,4-dimethylbenzamide** are expected to show distinct signals corresponding to the aromatic and methyl protons and carbons. Unlike some ortho-substituted N-methoxy-N-methylbenzamides that can exhibit broad signals due to restricted rotation around the amide C-N bond (rotamers), the para-substituted **N-methoxy-N,4-dimethylbenzamide** is expected to show sharp signals at room temperature.

- <sup>1</sup>H NMR: The spectrum should feature a singlet for the aromatic methyl group protons, two distinct singlets for the N-methyl and O-methyl protons, and a pair of doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.
- <sup>13</sup>C NMR: The spectrum will show signals for the methyl carbons, the aromatic carbons (with distinct chemical shifts for the substituted and unsubstituted carbons), and the carbonyl carbon of the amide.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

- Expected Molecular Ion: The mass spectrum should show a molecular ion peak  $[M]^+$  corresponding to the molecular weight of **N-methoxy-N,4-dimethylbenzamide** (179.22 g/mol).
- Fragmentation Pattern: Common fragmentation pathways for Weinreb amides involve cleavage of the N-O bond, the N-C(O) bond, and fragmentation of the aromatic ring.

## Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

- Key Absorptions: Expect strong absorption bands corresponding to the C=O stretching of the amide group (typically around  $1630\text{-}1680\text{ cm}^{-1}$ ), C-N stretching, and C-H stretching of the aromatic and methyl groups.

## Reactivity and Applications in Synthesis

The primary utility of **N-methoxy-N,4-dimethylbenzamide** lies in its role as a Weinreb amide. This functionality allows for the controlled addition of organometallic reagents (e.g., Grignard reagents, organolithiums) to form a stable tetrahedral intermediate. This intermediate does not collapse to a ketone until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol. This makes **N-methoxy-N,4-dimethylbenzamide** a valuable precursor for the synthesis of various ketones.

```
// Nodes Start [label="Starting Materials:\n4-Methylbenzoic Acid &\nN,O-Dimethylhydroxylamine HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Amide Coupling Reaction\n(e.g., with EDC/DMAP)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(Acid/Base Washes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="N-methoxy-N,4-dimethylbenzamide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Spectroscopic Analysis", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; NMR
```

[label="NMR (1H, 13C)", fillcolor="#FFFFFF", fontcolor="#202124"]; MS [label="Mass Spectrometry", fillcolor="#FFFFFF", fontcolor="#202124"]; IR [label="IR Spectroscopy", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Coupling; Coupling -> Workup; Workup -> Purification; Purification -> Product; Product -> Analysis [style=dashed]; Analysis -> NMR; Analysis -> MS; Analysis -> IR; } dot

Caption: Workflow for the synthesis and analysis of **N-methoxy-N,4-dimethylbenzamide**.

## Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the biological activity of **N-methoxy-N,4-dimethylbenzamide**. While some methoxybenzamide derivatives have been investigated for various pharmacological activities, including as inhibitors of the Hedgehog signaling pathway, there are no direct studies linking **N-methoxy-N,4-dimethylbenzamide** to this or any other specific cellular signaling pathway. The potential for biological activity exists due to its structural features, but this remains an area for future research.

## Conclusion

**N-methoxy-N,4-dimethylbenzamide** is a valuable synthetic intermediate, particularly for the controlled synthesis of ketones. Its physical and chemical properties are well-defined, and its synthesis is achievable through standard amide coupling methodologies. While its direct biological activities have not been extensively explored, its utility in the synthesis of more complex molecules makes it a relevant compound for researchers in medicinal chemistry and drug development. Further investigation into its biological profile could reveal novel applications for this versatile molecule.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-Methoxy-N,4-dimethylbenzamide | C10H13NO2 | CID 5133773 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of N-methoxy-N,4-dimethylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051002#physical-and-chemical-properties-of-n-methoxy-n-4-dimethylbenzamide]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)